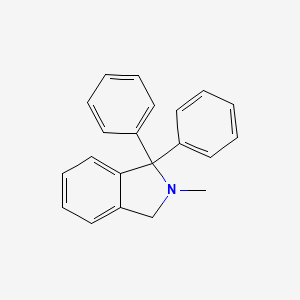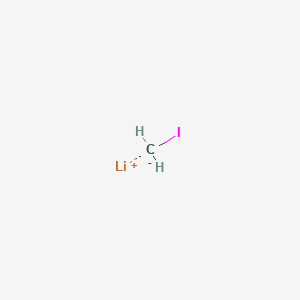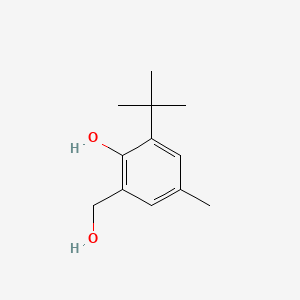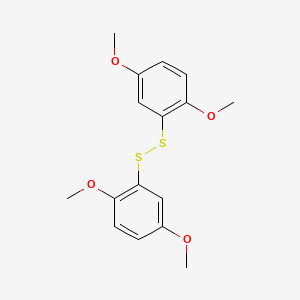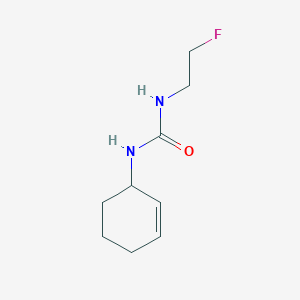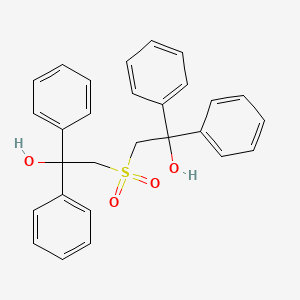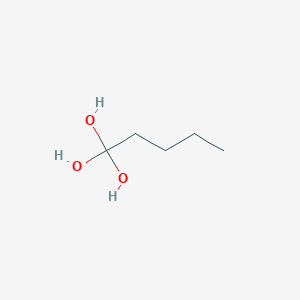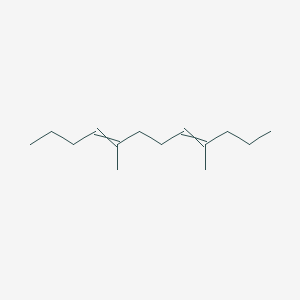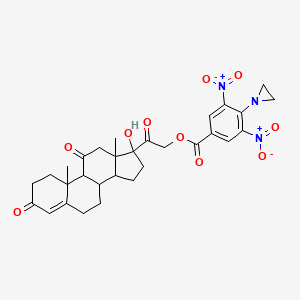![molecular formula C14H14Se2 B14693783 Benzene, 1,1'-[ethylidenebis(seleno)]bis- CAS No. 26822-85-5](/img/structure/B14693783.png)
Benzene, 1,1'-[ethylidenebis(seleno)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring through an ethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[ethylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents under controlled conditions. One common method is the reaction of benzene with selenium dioxide in the presence of an acid catalyst, which facilitates the formation of the ethylidene bridge between the benzene rings.
Industrial Production Methods
Industrial production of Benzene, 1,1’-[ethylidenebis(seleno)]bis- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[ethylidenebis(seleno)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, 1,1’-[ethylidenebis(seleno)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[ethylidenebis(seleno)]bis- exerts its effects involves the interaction of the selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. The ethylidene bridge provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-ethylidenebis-: Similar structure but lacks selenium atoms.
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]: Contains additional methyl groups on the benzene rings.
Benzene, 1,1’-ethylidenebis[4-ethyl-]: Contains ethyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
26822-85-5 |
|---|---|
Formule moléculaire |
C14H14Se2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
1-phenylselanylethylselanylbenzene |
InChI |
InChI=1S/C14H14Se2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
ACEMOZUSVUWAMQ-UHFFFAOYSA-N |
SMILES canonique |
CC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


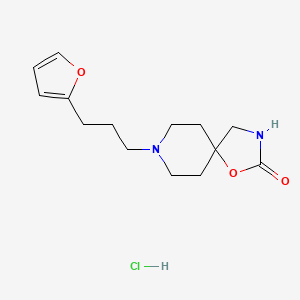
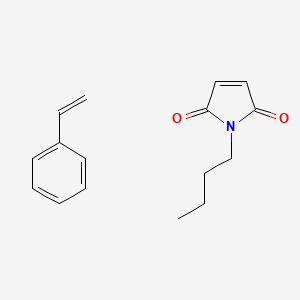
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
